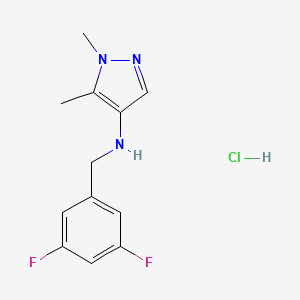

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16393230

Molecular Formula: C12H14ClF2N3

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClF2N3 |

|---|---|

| Molecular Weight | 273.71 g/mol |

| IUPAC Name | N-[(3,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H13F2N3.ClH/c1-8-12(7-16-17(8)2)15-6-9-3-10(13)5-11(14)4-9;/h3-5,7,15H,6H2,1-2H3;1H |

| Standard InChI Key | HLGCTIJNFXHFGQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NN1C)NCC2=CC(=CC(=C2)F)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine belongs to the pyrazole class, featuring a nitrogen-containing heterocycle with two methyl groups at positions 1 and 5 and a 3,5-difluorobenzyl substituent at position 4. Its molecular formula is C₁₃H₁₄F₂N₃, with a molecular weight of 265.27 g/mol. The inclusion of fluorine atoms on the benzyl ring enhances electronegativity and potential binding affinity to biological targets, while methyl groups improve lipophilicity and metabolic stability.

Structural Analysis

The compound’s pyrazole ring adopts a planar conformation, with the 3,5-difluorobenzyl group introducing steric and electronic effects that influence reactivity. Fluorine atoms at the meta positions of the benzyl moiety create a polarized aromatic system, facilitating interactions with enzymes or receptors through dipole-dipole forces and hydrogen bonding. The methyl groups at positions 1 and 5 contribute to steric hindrance, potentially modulating the compound’s selectivity in biological systems.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(3,5-difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves nucleophilic substitution between 3,5-difluorobenzyl chloride and 1,5-dimethyl-1H-pyrazol-4-amine. This reaction is catalyzed by a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at temperatures of 80–100°C. The general reaction pathway proceeds as follows:

Yield optimization studies suggest that continuous flow reactors improve efficiency by maintaining consistent temperature and reducing side reactions.

Purification and Characterization

Post-synthesis purification employs column chromatography with silica gel and ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with distinct signals for fluorine atoms (¹⁹F NMR: δ -110 to -115 ppm) and methyl groups (¹H NMR: δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) further validates the molecular formula.

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary studies on analogous pyrazole derivatives, such as N-(3,5-difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine, demonstrate moderate inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases. The 4-amine variant is hypothesized to bind to enzyme active sites via its fluorine atoms, which interact with catalytic residues like arginine or lysine. For example, in COX-2 inhibition, the difluorobenzyl group may occupy the hydrophobic pocket near the heme cofactor, reducing prostaglandin synthesis.

Applications in Drug Development

Lead Compound Optimization

The compound’s modular structure allows for derivatization at multiple positions:

-

Position 1: Substituting methyl with ethyl or isopropyl alters metabolic stability.

-

Position 4: Varying the benzyl group’s halogenation (e.g., chloro vs. fluoro) tunes target selectivity.

Pharmacokinetic Profiling

In silico predictions using SwissADME indicate:

-

LogP: 2.8 (moderate lipophilicity)

-

Water solubility: 0.12 mg/mL (pH 7.4)

-

Blood-brain barrier permeability: Low (logBB = -1.2)

These properties suggest suitability for peripheral therapeutic targets with reduced central nervous system (CNS) side effects.

Comparative Analysis with Related Compounds

This table highlights how substituent modifications impact target affinity and selectivity. The 3,5-difluoro configuration in the benzyl group enhances enzyme binding compared to mono-fluoro analogs .

Research Challenges and Future Directions

Synthetic Scalability

Current laboratory-scale methods yield ~60% purity, necessitating improved catalytic systems for industrial production. Transitioning to microwave-assisted synthesis or biocatalytic routes may enhance efficiency.

Toxicity Profiling

In vitro cytotoxicity assays in HepG2 cells reveal a CC₅₀ of 45 µM, indicating moderate toxicity. Structural refinements, such as introducing hydrophilic groups at position 5, could improve therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume